N-[2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Overview
Description
N-[2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide is a complex organic compound that features multiple functional groups, including imidazole, piperidine, pyrazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide typically involves multi-step organic reactions. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Formation of the Piperidine Ring: This can be synthesized via the hydrogenation of pyridine derivatives.
Formation of the Pyrazole Ring: This can be synthesized through the reaction of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
N-[2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar structural motif.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Uniqueness
N-[2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c29-22(8-4-7-18-5-2-1-3-6-18)26-21-9-12-25-28(21)20-10-13-27(14-11-20)16-19-15-23-17-24-19/h1-3,5-6,9,12,15,17,20H,4,7-8,10-11,13-14,16H2,(H,23,24)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAGTIDCZNWVGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)CC4=CN=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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